Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate
Description
The compound Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate features a complex heterocyclic framework combining a thiazolo-triazole core, a p-tolyl group, and a piperidine-4-carboxylate ester. The hydroxyl group on the thiazole ring may enhance hydrogen-bonding interactions, influencing solubility and binding affinity.
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-3-27-19(26)15-8-10-23(11-9-15)16(14-6-4-13(2)5-7-14)17-18(25)24-20(28-17)21-12-22-24/h4-7,12,15-16,25H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSNAAIPIWRFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have shown affinity for the nociception (nop) receptor.
Mode of Action
A similar compound’s interaction mechanism involves the formation of carbinolamine by the addition of an amine to the double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds.
Biochemical Pathways
Compounds with similar structures have been involved in various synthesis methods and reaction mechanisms.
Pharmacokinetics
Derivatives of 1,2,4-triazole have been noted for their good pharmacodynamic and pharmacokinetic profiles.
Result of Action
Similar compounds have shown to have lower frictional and impact sensitivity compared to other high energetic materials.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, NTO, a compound with a similar structure, has shown increased explosive sensitivity in the presence of moisture.
Biological Activity
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological implications based on diverse research findings.
Structural Characteristics
The compound is classified as a heterocyclic derivative due to the presence of triazole and thiazole rings. Its molecular formula is with a molecular weight of approximately 459.52 g/mol. The structural complexity arises from the incorporation of functional groups that may influence its biological activity.
Synthesis
Synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.
- Introduction of the Thiazolo-Triazole Moiety : This involves cyclization reactions that create the thiazole and triazole structures.
- Final Functionalization : Adding the ethyl and p-tolyl groups to complete the structure.
Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds.
Recent studies indicate that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Inflammatory Pathways : The compound has been shown to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway, which are critical in cellular stress responses and inflammation regulation .
- Antiproliferative Effects : Preliminary evaluations suggest that this compound may possess antiproliferative properties against certain cancer cell lines, indicating potential as an anticancer agent .
Case Studies and Research Findings
A number of studies have reported on the biological efficacy of compounds related to this compound:
- Anticancer Activity : A study highlighted that structurally similar compounds displayed significant antiproliferative activity against ITK and BTK positive cell lines with IC50 values ranging from 14.8 to 34.8 µM .
- Neuroprotective Effects : Another investigation into related thiazole-triazole derivatives revealed neuroprotective effects against neurotropic alphaviruses, suggesting potential applications in treating central nervous system infections .
- Pharmacological Implications : The pharmacophoric nature of triazoles has been extensively documented; they interact with biological receptors with high affinity due to their unique structural properties .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
The fused thiazole-triazole system may enhance aromaticity and stability compared to isolated rings. In contrast, the 1,2,3-triazole derivative exhibits significant electron delocalization in the triazolyl system, as evidenced by shortened C–N bonds (1.348–1.366 Å vs. typical 1.47 Å for single bonds) .
Substituent Effects: The 6-hydroxy group on the thiazole ring in the target compound contrasts with the 6-chloro substituent in and the trifluoromethyl group in . Hydroxyl groups improve hydrogen-bonding capacity, which could enhance solubility and target interactions but may reduce metabolic stability compared to halogenated analogs. The p-tolyl group introduces steric bulk and lipophilicity, similar to the ethoxymethyleneamino group in , but with distinct electronic effects due to the methyl substituent on the aromatic ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
